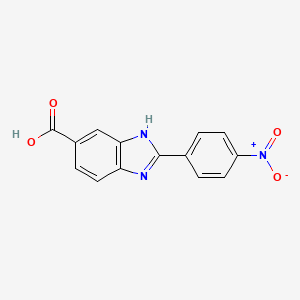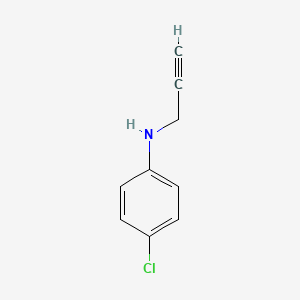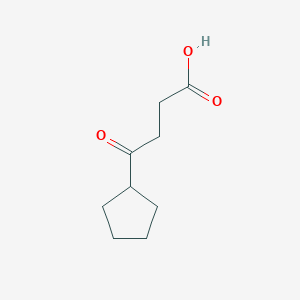
(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C14H20O9 . It belongs to the class of tetrahydrofuran derivatives, which are characterized by a tetrahydrofuran ring, a five-membered ring consisting of four carbon atoms and one oxygen atom.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It is recommended to consult scientific literature or databases for detailed information on its reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compound Formation and Crystal Structure : The formation of compounds similar to the requested molecule, such as n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, and their crystal structures have been studied. For instance, one study demonstrated the formation of this compound via a Koenigs–Knorr reaction, highlighting its chair conformation and lack of significant interactions like hydrogen bonds (B. Mönch et al., 2013).
Enzyme-Catalyzed Synthesis : Enzymatic methods have been explored for synthesizing carbasugar derivatives, which are structurally related to the requested molecule. A study detailed the stereoselective synthesis of novel carbasugar derivatives, showcasing the versatility of enzymatic reactions in organic synthesis (Ayşegül Gümüş & C. Tanyeli, 2010).
Sugar Imines and Click Chemistry : The synthesis of sugar imine molecules using click chemistry has been investigated. This includes the synthesis of molecules like N’-((E)-5-methoxy-2-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy) benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, demonstrating the potential for complex molecular constructions (Majed Jari Mohammed et al., 2020).
Molecular Conformation and Reactions
Supramolecular Architectures : Research on compounds like 2-(3-(4-acetoxyphenyl)propanoyl)benzene-1,3,5-triyl triacetate shows the importance of molecular interactions in determining supramolecular architectures. These studies reveal the role of hydrogen bonds and other weak interactions in controlling molecular conformations (Li Wang & Rui Xu, 2022).
Synthesis of Analogous Compounds : Studies on the synthesis of analogs, such as the transformation of D-xylose to pseudo-β-D-arabinofuranose, shed light on methodologies that could potentially be applied to the synthesis of "(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate" (K. Tadano et al., 1987).
Precursor Studies for Bioactive Compounds : Research into precursors for bioactive compounds, such as the synthesis of anticancer nucleosides intermediates, is relevant. For example, the synthesis of (2R,3S,4S,5R)-2-(acetoxymethyl)-5-(3-bromo-5-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl)tetrahydrofuran-3,4-diyl diacetate illustrates the importance of such compounds in medicinal chemistry (Yang Liu et al., 2014).
Mécanisme D'action
The mechanism of action for this compound is not specified in the search results. Its biological activity may depend on the specific context in which it is used, such as in medical, environmental, or industrial research.
Safety and Hazards
Propriétés
IUPAC Name |
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-11-12(20-8(2)16)14(5,23-10(4)18)13(22-11)21-9(3)17/h11-13H,6H2,1-5H3/t11-,12-,13?,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXADQSOQHONLK-MVWAYNQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@](C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444181 |
Source


|
| Record name | 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306960-25-8 |
Source


|
| Record name | 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

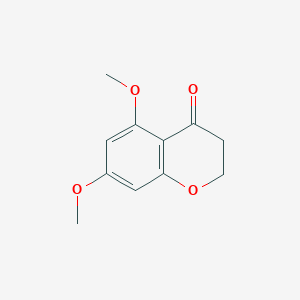
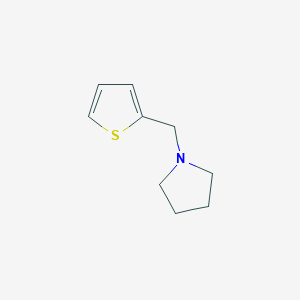
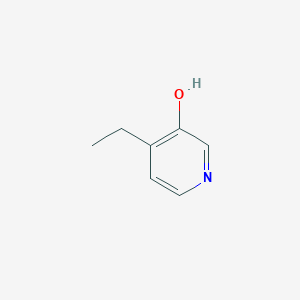

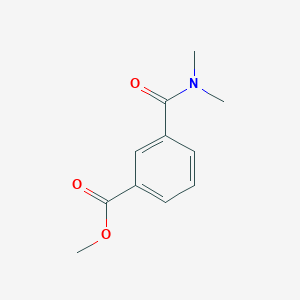
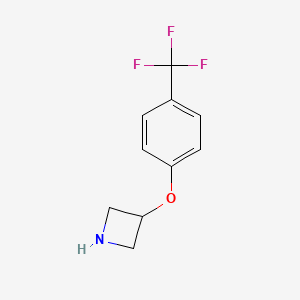
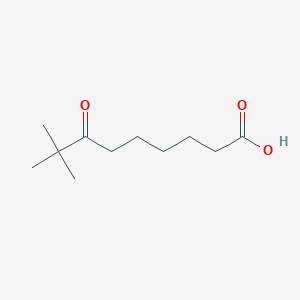


![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)
